MFCD18323633
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Overview
Description
The compound “MFCD18323633” is a chemical substance with unique properties and applications It is known for its specific molecular structure and reactivity, making it valuable in various scientific and industrial fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18323633” involves multiple steps, each requiring precise conditions to ensure the desired product. Common synthetic routes include:
Step 1: Initial formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pressure.
Step 3: Purification of the final product through crystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves:
Bulk Synthesis: Utilizing high-capacity reactors to produce large quantities.
Quality Control: Implementing rigorous testing to ensure purity and consistency.
Optimization: Continuously refining the process to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions: “MFCD18323633” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents or nucleophiles under specific temperature and solvent conditions.
Major Products: The reactions of “this compound” yield various products depending on the reaction type and conditions. These products are often used as intermediates in further chemical synthesis or as final products in industrial applications.
Scientific Research Applications
“MFCD18323633” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating specific diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD18323633” exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
“MFCD18323633” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Compound A: Shares a similar core structure but differs in functional groups.
Compound B: Has a different core structure but similar reactivity.
Compound C: Exhibits similar biological activity but with different potency.
The uniqueness of “this compound” lies in its specific combination of structural features and reactivity, making it distinct from other compounds in its class.
Properties
IUPAC Name |
2-fluoro-4-(4-oxo-1H-pyridin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-10-5-7(1-2-9(10)12(16)17)11-6-8(15)3-4-14-11/h1-6H,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOSWPVUEBHWOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C=CN2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692653 |
Source
|
Record name | 2-Fluoro-4-(4-oxo-1,4-dihydropyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261962-69-9 |
Source
|
Record name | 2-Fluoro-4-(4-oxo-1,4-dihydropyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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